2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
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Overview
Description
2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of benzoxazinones. These compounds are known for their unique structural features and potential applications in various fields such as chemistry, biology, and medicine. The compound’s structure includes a benzoxazinone moiety, which is known for its stability and reactivity, making it a valuable target for synthetic and industrial applications.
Preparation Methods
The synthesis of 2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione involves several steps. One common method involves the reaction of 3-chlorosulfonylbenzoyl chloride with anthranilic acid to form N-(m-chlorosulfonylbenzoyl)anthranilamide. This intermediate is then cyclized to form the benzoxazinone ring . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Common reagents used in these reactions include aniline, piperidine, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: The compound is used in the production of polymers, dyes, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-3a,4,7,7a-tetrahydro-1H-4
Properties
IUPAC Name |
4-[3-(4-oxo-3,1-benzoxazin-2-yl)phenyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O4/c26-21-18-12-8-9-13(10-12)19(18)22(27)25(21)15-5-3-4-14(11-15)20-24-17-7-2-1-6-16(17)23(28)29-20/h1-9,11-13,18-19H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKOUPJEAUFHLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=CC(=C4)C5=NC6=CC=CC=C6C(=O)O5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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